molecular formula C21H19ClFNO2 B2425512 (2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 866019-67-2

(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2425512
CAS No.: 866019-67-2
M. Wt: 371.84
InChI Key: OKBRADFDTTZCJB-NDENLUEZSA-N
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Description

(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one is a useful research compound. Its molecular formula is C21H19ClFNO2 and its molecular weight is 371.84. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO2/c22-18-2-1-3-19(23)17(18)13-26-16-6-4-14(5-7-16)12-20-21(25)15-8-10-24(20)11-9-15/h1-7,12,15H,8-11,13H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBRADFDTTZCJB-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one, also known by its CAS number 866019-67-2, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure with a methoxy-substituted phenyl group and a chloro-fluorophenyl moiety. Its chemical formula is C20H16ClFN2O4C_{20}H_{16}ClFN_2O_4, and it exhibits properties that suggest it may interact with biological targets involved in disease processes.

Research indicates that this compound may act as an inhibitor of specific protein interactions crucial for tumor growth and proliferation. Notably, it has been studied for its inhibitory effects on the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway.

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 190 nM against the SJSA-1 osteosarcoma cell line, indicating potent anti-cancer activity .

Study on MDM2 Inhibition

A pivotal study investigated the compound's role as an MDM2 inhibitor. The results indicated that modifications to the core structure could enhance binding affinity and stability in solution, leading to improved cellular potency . The study also highlighted that compounds derived from this scaffold could achieve up to 100% regression in tumor models when administered at appropriate dosages.

Antitumor Activity

Table 1 summarizes the antitumor efficacy observed in various xenograft models:

CompoundDose (mg/kg)Tumor Regression (%)
(2Z)-compound30100
Control-0

This table illustrates the compound's potential as a therapeutic agent in oncology.

Safety and Toxicology

While promising results have been reported regarding efficacy, safety profiles are critical for clinical application. Preliminary toxicological assessments suggest that the compound exhibits manageable toxicity at therapeutic doses, although further studies are warranted to fully elucidate its safety profile.

Q & A

Q. What are the established synthetic routes for (2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one?

The compound is synthesized via a Schiff base condensation between a substituted benzaldehyde derivative and 1-azabicyclo[2.2.2]octan-3-one. Key steps include:

  • Reaction Conditions : Use of anhydrous ethanol or THF as solvents, reflux at 60–80°C for 6–12 hours, and acid/base catalysis (e.g., acetic acid or piperidine) to promote imine formation .
  • Precursor Preparation : The benzaldehyde intermediate, 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde, is synthesized via nucleophilic substitution of 4-hydroxybenzaldehyde with (2-chloro-6-fluorophenyl)methyl bromide under basic conditions (K₂CO₃/DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields the pure Z-isomer .

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

  • X-ray Crystallography : Single-crystal analysis resolves the Z-configuration of the benzylidene moiety and the bicyclic core geometry .
  • Spectroscopic Data :
    • ¹H NMR : Distinct peaks for the azabicyclo[2.2.2]octan-3-one protons (δ 1.5–2.8 ppm), the methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
    • FT-IR : Stretching vibrations for C=O (1700–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C–F (1100–1200 cm⁻¹) .

Q. What methods are recommended for assessing the purity of this compound?

  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities (<1%) .
  • TLC : Silica gel plates (hexane:ethyl acetate = 3:1) to monitor reaction progress and confirm homogeneity .

Q. What safety protocols are critical during synthesis and handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact with intermediates (e.g., halogenated reagents) .
  • Ventilation : Use fume hoods due to volatile solvents (e.g., DMF, THF) and potential release of HCl/HF during reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) or organocatalysts (e.g., L-proline) to enhance imine formation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/THF to balance reaction rate and byproduct formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours vs. 12 hours) while maintaining >90% yield .

Q. What mechanistic insights explain the regioselectivity of the Schiff base formation?

  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) reveal that the Z-isomer is thermodynamically favored due to reduced steric hindrance between the azabicyclo core and substituted phenyl group .
  • Kinetic Control : Lower temperatures (0–25°C) favor the Z-configuration, while higher temperatures promote E/Z isomerization .

Q. How can researchers evaluate the biological activity of this compound?

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains (MIC values reported in µg/mL) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity toward bacterial enzymes (e.g., dihydrofolate reductase) or cancer targets (e.g., topoisomerase II) .

Q. What strategies resolve contradictions in spectral data interpretation?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, confirming the connectivity of the benzylidene and azabicyclo groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₀ClFNO₃) with <2 ppm error .

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